![molecular formula C26H21N3O4S B2383011 2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide CAS No. 866873-70-3](/img/structure/B2383011.png)
2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a complex organic molecule with several functional groups. It contains a methoxyphenyl group, a tricyclic diaza structure, and a sulfanyl-acetamide group attached to a phenyl ring.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves multi-step reactions including formation of rings, introduction of functional groups, and various coupling reactions.Molecular Structure Analysis
The molecular structure analysis would require more specific information or experimental data such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the methoxyphenyl group might undergo electrophilic aromatic substitution reactions, and the amide group might participate in condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound (such as melting point, boiling point, solubility, etc.) would depend on its specific structure and the nature of its functional groups.科学的研究の応用
Environmental Exposure to Methoxylated Compounds
Dietary Exposure and Biomonitoring A study investigated human exposure to phenolic and methoxylated organohalogen contaminants (OHCs), evaluating their concentrations in breast milk and serum. It found that dietary intakes of these OHCs result in differential partitioning between breast milk and serum, indicating variable pharmacokinetic or exposure routes for different compounds (Fujii et al., 2014).
Drug Metabolism and Pharmacokinetics
Metabolism of Acetaminophen Research on acetaminophen metabolism in humans has highlighted the drug's metabolites, including methoxyacetaminophen and its conjugates, providing insights into the complexity of drug metabolism pathways and the importance of considering various metabolites in pharmacokinetic studies (Mrochek et al., 1974).
Pharmacokinetics of Novel Compounds Another study focused on a novel compound, highlighting the importance of understanding the pharmacokinetic properties, including metabolism and systemic effects, of new chemical entities. This is particularly relevant for compounds with unique structures or effects, such as muscle relaxants or anxiolytic drugs (Tse et al., 1984).
Biochemical and Toxicological Effects
Oxidative Stress and Drug Interactions A study on paracetamol (acetaminophen) explored its effects on various enzyme systems (CYP, COX, NOS) and oxidative stress, underscoring the intricate interplay between drug compounds and biochemical pathways in humans. The findings suggest that paracetamol can influence processes like prostacyclin and nitric oxide synthesis without increasing oxidative stress, highlighting the nuanced biochemical interactions drugs can have within the body (Trettin et al., 2014).
Safety And Hazards
Without specific information, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it.
将来の方向性
Future research could involve studying the properties and potential applications of this compound, as well as exploring methods for its synthesis.
特性
IUPAC Name |
2-[[3-[(4-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-32-19-13-11-17(12-14-19)15-29-25(31)24-23(20-9-5-6-10-21(20)33-24)28-26(29)34-16-22(30)27-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSGFDSJMLEEIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

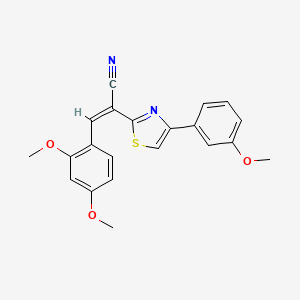
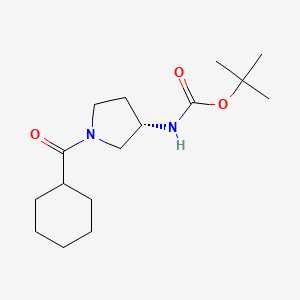
![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2382933.png)
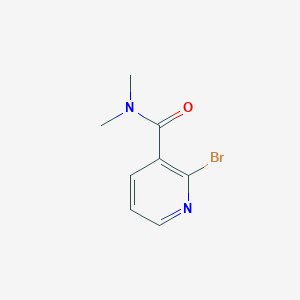
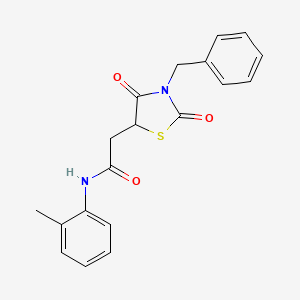
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-naphthamide](/img/structure/B2382938.png)
![N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-ynamide](/img/structure/B2382939.png)
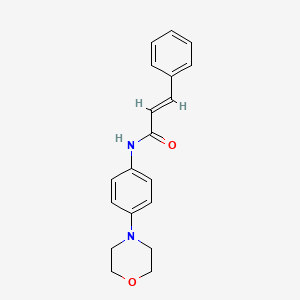
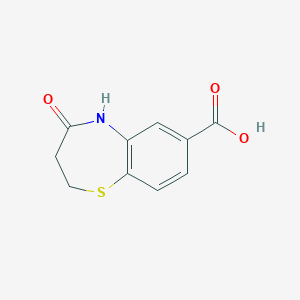
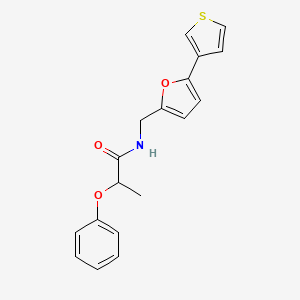
![N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2382948.png)
![2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2382949.png)
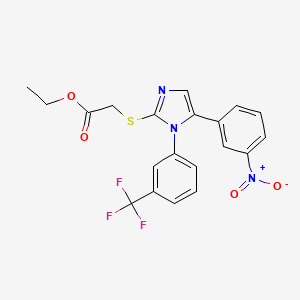
![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2382951.png)